![molecular formula C19H22N2O2S B4419546 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid](/img/structure/B4419546.png)
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
Overview
Description
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid is a complex organic compound featuring an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The cyanopyridine moiety adds further chemical versatility, allowing for a range of reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid typically involves multiple steps, starting with the preparation of the adamantyl and cyanopyridine intermediates. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, including O-alkylation and coupling reactions, to introduce the cyanopyridine and sulfanylpropanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The key stages in the industrial process include the formation of C-C bonds through catalytic coupling reactions, such as the Suzuki-Miyaura method .
Chemical Reactions Analysis
Types of Reactions
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopyridine moiety can be reduced to form amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted adamantyl derivatives.
Scientific Research Applications
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The cyanopyridine moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-(1-Adamantyl)ethanol: Used in the synthesis of pharmaceuticals.
3-(1-Adamantyl)propanoic acid: Explored for its potential in drug delivery systems.
Uniqueness
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid stands out due to its combination of an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c20-11-15-1-2-16(21-18(15)24-4-3-17(22)23)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-2,12-14H,3-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIWNRRJDXXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.